Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate is an organic compound with the molecular formula C13H15NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its stability and solubility in various organic solvents such as ether, methanol, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with anhydrous acetic acid, followed by a reaction with pyrrolidinone under basic conditions to form the ester . The reaction conditions typically involve refluxing the mixture and using a base such as sodium methoxide to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
- Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Uniqueness
Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-10-13(14(17)18-2)12(16)9-15(10)8-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 |
InChI Key |
QXCQCWTZTJWSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)CN1CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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